8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline
Overview
Description
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline is a complex organic compound with a unique structure that combines a quinoline core with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as rheumatoid arthritis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of certain transcription factors, such as STAT3, which are involved in inflammatory and cancer-related pathways . This inhibition can lead to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid: Shares a similar methoxyphenyl group but differs in its overall structure.
4-methyl-5-(unsubstituted or substituted phenoxy)-2,6-dimethoxy-8-(aminoalkyl amino)quinolines: Similar quinoline core but with different substituents.
Uniqueness
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-4-8-19-12-14-21(23(17-19)26-3)27-15-5-6-16-28-22-10-7-9-20-13-11-18(2)25-24(20)22/h4,7-14,17H,5-6,15-16H2,1-3H3/b8-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEJWIFDPKLLOW-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=C(C=C3)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=C(C=C3)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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